molecular formula C24H25NO4 B6511245 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 929471-99-8

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No.: B6511245
CAS No.: 929471-99-8
M. Wt: 391.5 g/mol
InChI Key: DTEKUXNBMQVGNS-UHFFFAOYSA-N
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Description

The compound N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide features a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a cyclohexanecarboxamide moiety at position 3. The cyclohexanecarboxamide substituent adds conformational flexibility and lipophilicity, which could modulate solubility and pharmacokinetics.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)16-7-4-3-5-8-16)11-12-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h6,9-14,16H,3-5,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEKUXNBMQVGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29NO5C_{25}H_{29}NO_{5}, with a molecular weight of approximately 415.4 g/mol. The compound features a benzamide structure with significant substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC25H29NO5
Molecular Weight415.4 g/mol
LogP5.933
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with 3-methyl-1-benzofuran-5-ylamine under controlled conditions, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including those structurally similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines, with IC50 values ranging from 0.49 to 68.9 µM .

Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of benzofuran derivatives, specific compounds exhibited IC50 values indicating their effectiveness against cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 4bA5491.48
Compound 15aNCI-H230.49
Compound 16aNCI-H232.53

These results suggest that modifications to the benzofuran structure can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound includes binding to specific receptors or enzymes, which may modulate various signaling pathways involved in cancer progression and inflammation. The presence of methoxy groups and the benzofuran moiety may facilitate interactions with aromatase enzymes, indicating potential applications in hormone-dependent cancers .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxybenzoyl (position 2), Cyclohexanecarboxamide (position 5) Not explicitly provided Benzofuran core with methoxy and carboxamide groups; potential for C–H functionalization .
N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide 3-Methoxybenzoyl (position 2), Thiophene-2-carboxamide (position 6) 391.44 Thiophene ring enhances π-stacking interactions; positional isomerism (carboxamide at position 6 vs. 5) alters steric and electronic profiles.
N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide 4-Methoxybenzoyl (position 2), 2,2-Dimethylpropanamide (position 5) Not provided Methoxy positional isomer (para vs. meta) affects electronic distribution; bulky dimethylpropanamide reduces conformational flexibility.
N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide Acetyl (position 3), Sulfonyl-4-methoxyphenyl (position 5) 469.6 Sulfonyl group increases polarity (XLogP3 = 4.9); dual substitution (acetyl and sulfonyl) may enhance binding specificity.
N-(2H-1,3-Benzodioxol-5-yl)-3-cyclohexaneamido-1-benzofuran-2-carboxamide Benzodioxol (position 2), Cyclohexaneamido (position 3) 406.44 (C23H22N2O5) Benzodioxol substituent introduces fused oxygen atoms, potentially improving metabolic stability.

Functional Group Impact on Properties

  • Methoxy Position : The 3-methoxy group (target compound) is electron-donating via resonance, whereas the 4-methoxy isomer () donates electrons inductively, altering charge distribution and intermolecular interactions .
  • Sulfonyl vs. Carboxamide : The sulfonyl group in ’s compound increases polarity (hydrogen bond acceptor count = 6) compared to the target’s carboxamide, which may influence solubility and membrane permeability .

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